Cas no 13636-53-8 ((3,4-dimethylphenyl)hydrazine)

(3,4-Dimethylphenyl)hydrazine is a specialized hydrazine derivative used primarily as a key intermediate in organic synthesis and pharmaceutical applications. Its structure, featuring two methyl substituents on the phenyl ring, enhances its reactivity and selectivity in condensation and cyclization reactions, making it valuable for synthesizing heterocyclic compounds. The compound exhibits good stability under controlled conditions, ensuring reliable performance in multi-step synthetic processes. Its well-defined chemical properties allow for precise modifications in target molecules, particularly in the development of dyes, agrochemicals, and bioactive compounds. Proper handling is required due to its hydrazine functionality, which may pose reactivity and toxicity concerns if not managed appropriately.
(3,4-dimethylphenyl)hydrazine structure
(3,4-dimethylphenyl)hydrazine structure
商品名:(3,4-dimethylphenyl)hydrazine
CAS番号:13636-53-8
MF:C8H12N2.HCl
メガワット:172.65522
MDL:MFCD02656652
CID:49383
PubChem ID:173741

(3,4-dimethylphenyl)hydrazine 化学的及び物理的性質

名前と識別子

    • (3,4-Dimethylphenyl)hydrazine hydrochloride
    • 1-(3,4-Dimethylphenyl)hydrazine hydrochloride
    • 3,4-Dimethylphenylhydrazine HCl
    • (3,4-Dimethylphenyl)hydrazine
    • 1-(3,4-dimethylphenyl)hydrazine
    • (3,4-Dimethyl-phenyl)-harnstoff
    • (3,4-dimethyl-phenyl)-hydrazine
    • (3,4-dimethyl-phenyl)-urea
    • 1-(3,4-dimethylphenyl)urea
    • 3,4-dimethylphenyl hydrazine
    • 3,4-Dimethylphenylhydrazin
    • 4-Hydrazino-1.2-dimethyl-benzol
    • AC1NQBX5
    • AC1Q2DY3
    • AC1Q2MI6
    • N-(3,4-dimethylphenyl)urea
    • SureCN6918008
    • Urea,N-(3,4-dimethylphenyl)-
    • Hydrazine, (3,4-dimethylphenyl)-
    • ACHREEHAAAECOR-UHFFFAOYSA-N
    • CS-0445165
    • SCHEMBL824198
    • GS-3548
    • HMS1648F09
    • 3,4-dimethylphenylhydrazine
    • AKOS000158312
    • BB 0249764
    • F2121-0401
    • SB75431
    • 3LPJ8XTM3J
    • BCP18409
    • EN300-256832
    • Hydrazine, (3,4-xylyl)-
    • (3,4-Xylyl)hydrazine
    • 13636-53-8
    • UNII-3LPJ8XTM3J
    • ALBB-005974
    • G78530
    • DB-063139
    • DTXSID40929342
    • BBL020467
    • STK501125
    • (3,4-dimethylphenyl)hydrazine
    • MDL: MFCD02656652
    • インチ: InChI=1S/C8H12N2/c1-6-3-4-8(10-9)5-7(6)2/h3-5,10H,9H2,1-2H3
    • InChIKey: ACHREEHAAAECOR-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1C)NN

計算された属性

  • せいみつぶんしりょう: 136.100048391g/mol
  • どういたいしつりょう: 136.100048391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 103
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 38Ų

じっけんとくせい

  • 密度みつど: 1.058
  • ゆうかいてん: 49.5-52 ºC

(3,4-dimethylphenyl)hydrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2121-0401-2.5g
(3,4-dimethylphenyl)hydrazine
13636-53-8 95%+
2.5g
$40.0 2023-09-06
Life Chemicals
F2121-0401-10g
(3,4-dimethylphenyl)hydrazine
13636-53-8 95%+
10g
$84.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X84135-5g
(3,4-dimethylphenyl)hydrazine
13636-53-8 ≥99%
5g
¥398.0 2023-09-05
Life Chemicals
F2121-0401-1g
(3,4-dimethylphenyl)hydrazine
13636-53-8 95%+
1g
$21.0 2023-09-06
Enamine
EN300-256832-0.1g
(3,4-dimethylphenyl)hydrazine
13636-53-8 95%
0.1g
$21.0 2024-06-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1515832-25g
(3,4-Dimethylphenyl)hydrazine
13636-53-8 98%
25g
¥1803 2023-04-15
Enamine
EN300-256832-1.0g
(3,4-dimethylphenyl)hydrazine
13636-53-8 95%
1.0g
$24.0 2024-06-18
Enamine
EN300-256832-50.0g
(3,4-dimethylphenyl)hydrazine
13636-53-8 95%
50.0g
$66.0 2024-06-18
Enamine
EN300-256832-50g
(3,4-dimethylphenyl)hydrazine
13636-53-8
50g
$66.0 2023-09-14
Enamine
EN300-256832-100g
(3,4-dimethylphenyl)hydrazine
13636-53-8
100g
$114.0 2023-09-14

(3,4-dimethylphenyl)hydrazineに関する追加情報

The Compound CAS No. 13636-53-8: (3,4-Dimethylphenyl)Hydrazine

(3,4-Dimethylphenyl)hydrazine, identified by the CAS number 13636-53-8, is a chemical compound that has garnered significant attention in various scientific and industrial applications. This compound belongs to the class of hydrazines, which are derivatives of hydrazine (NH₂NH₂), and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. The structure of (3,4-dimethylphenyl)hydrazine consists of a hydrazine group attached to a dimethyl-substituted phenyl ring, making it a versatile building block in chemical research.

Recent studies have highlighted the potential of (3,4-dimethylphenyl)hydrazine in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the field of oncology. For instance, a 2022 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-cancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. This finding underscores the importance of (3,4-dimethylphenyl)hydrazine as a key intermediate in drug discovery.

In addition to its role in pharmaceuticals, (3,4-dimethylphenyl)hydrazine has also found applications in agrochemicals. A 2021 study conducted by agricultural scientists revealed that this compound can be used as a precursor for herbicides with enhanced efficacy against resistant weeds. The study emphasized that the dimethyl substitution on the phenyl ring enhances the compound's stability and bioavailability, making it a valuable asset in crop protection.

The synthesis of (3,4-dimethylphenyl)hydrazine typically involves the reaction of hydrazine with an appropriate substituted benzaldehyde derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, a 2020 paper in Green Chemistry reported the use of microwave-assisted synthesis to produce (3,4-dimethylphenyl)hydrazine with high yield and purity. This approach not only reduces reaction time but also minimizes waste generation, aligning with current trends toward sustainable chemical practices.

Beyond its direct applications, (3,4-dimethylphenyl)hydrazine serves as a valuable reagent in various organic transformations. Its ability to act as both a nucleophile and a reducing agent makes it indispensable in reactions such as hydrazone formation and reduction of carbonyl compounds. A 2021 review published in Organic Process Research & Development highlighted its utility in asymmetric synthesis and enantioselective reactions, further expanding its role in modern organic chemistry.

In conclusion, (3,4-dimethylphenyl)hydrazine, CAS No. 13636-53-8, stands as a pivotal compound with diverse applications across multiple disciplines. From drug discovery to agrochemical development and advanced organic synthesis techniques, this compound continues to be a focal point for researchers seeking innovative solutions. As ongoing studies uncover new potentials for this versatile molecule, its significance in both academic research and industrial applications is set to grow further.

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Amadis Chemical Company Limited
(CAS:13636-53-8)(3,4-dimethylphenyl)hydrazine
A807068
清らかである:99%/99%
はかる:10.0g/25.0g
価格 ($):156.0/223.0